

Daclatasvir Stability Under Scrutiny: A Comparative Analysis of Degradation Profiles

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Compound of Interest		
Compound Name:	Monodes(N-carboxymethyl)valine	
	Daclatasvir	
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A comprehensive examination of Daclatasvir's stability under various stress conditions reveals its susceptibility to degradation in hydrolytic (acidic and basic) and oxidative environments, while demonstrating notable resilience to thermal and photolytic stress. This guide provides a detailed comparative analysis of Daclatasvir's degradation, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.

Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus (HCV), is primarily metabolized through cytochrome P450 3A4.[1] Understanding its stability profile under forced degradation conditions is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy.[2][3] Studies have systematically subjected Daclatasvir to acidic, alkaline, neutral hydrolytic, oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines to identify its degradation pathways and characterize the resulting degradation products.[4][5][6][7]

Comparative Degradation Behavior

Forced degradation studies indicate that Daclatasvir is most vulnerable to alkaline, acidic, and oxidative conditions.[5] In contrast, the drug exhibits significant stability when exposed to neutral hydrolysis, dry heat, and photolytic conditions.[4][5]

Under acidic and basic hydrolysis, Daclatasvir undergoes degradation, leading to the formation of several degradation products (DPs).[4][8] Similarly, exposure to oxidative stress, typically using hydrogen peroxide, results in the formation of distinct degradation products.[2][4] One







study identified the imidazole moiety of Daclatasvir as being particularly susceptible to basemediated autoxidation and oxidation in the presence of hydrogen peroxide or azobisisobutyronitrile.[9]

Conversely, the solid form of Daclatasvir has been found to be stable.[9] When subjected to dry heat at 100°C for three days, no significant degradation was observed.[4] Furthermore, exposure of both solid and solution samples of Daclatasvir to fluorescent and UV light did not result in any notable degradation, indicating its photostability.[4][5]

The following table summarizes the quantitative data on Daclatasvir degradation under different stress conditions as reported in various studies.



Stress Condition	Reagent/ Method	Temperat ure	Duration	% Degradati on	Degradati on Products (DPs) Identified	Referenc e
Acid Hydrolysis	2 N HCl	80°C	5 hours	Sufficient Degradatio n	DP1, DP2, DP3, DP4	[4]
0.1 N HCI	60°C	4 hours	Significant Degradatio n	D1, D2, D3	[5]	
5 N HCl	Not Specified	Not Specified	7.47%	DP-1, DP-2	[8]	
0.1 N HCl	80°C	2 hours	Not Specified	Unknown Degradant s	[7]	_
Alkaline Hydrolysis	0.1 N NaOH	80°C	72 hours	Sufficient Degradatio n	DP1, DP2, DP3, DP4	[4]
0.1 N NaOH	60°C	4 hours	Significant Degradatio n	D1, D2, D3	[5]	
Not Specified	Not Specified	Not Specified	28%	Product 1, Product 2	[8]	_
1 N NaOH	80°C	2 hours	Not Specified	Unknown Degradant s	[7]	-
Neutral Hydrolysis	Water	80°C	72 hours	Degraded	DP1, DP2, DP3, DP4	[4]
Water	60°C	4 hours	Stable	-	[5]	_



Oxidative Degradatio n	30% H2O2	60°C	6 hours	Significant Degradatio n	D1, D2, D3	[5]
0.3% H ₂ O ₂	Room Temp	7 days	Not Specified	Degradant s 6-7, Chloro- adduct 9	[2][9]	
Ce(IV) in 1.0 mol L ⁻¹ H ₂ SO ₄	100°C	25 minutes	Significant Degradatio n	Oxidative Product	[2][10]	-
3% H2O2	80°C	1 hour	Not Specified	Unknown Degradant s	[7]	
Thermal Degradatio n	Dry Heat (Solid State)	100°C	3 days	Stable	-	[4]
Dry Heat (Solid State)	105°C	24 hours	Not Specified	-	[7]	
Photolytic Degradatio n	Fluorescen t and UV Light	Not Specified	Not Specified	Stable	-	[4]
Direct Sunlight (Solid State)	Not Specified	10 days	Stable	-	[5]	
UV light (200 Wh/m²) & Visible light (1.2 million lux h)	Not Specified	7 days	Not Specified	Degradant s 2-8	[7][9]	



Experimental Protocols

The methodologies employed in the forced degradation studies of Daclatasvir are crucial for understanding the stability-indicating nature of the analytical methods used. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques for separating and quantifying Daclatasvir and its degradation products.[4][5][7]

A stock solution of Daclatasvir (e.g., 1000 μ g/mL) is prepared.[4] Aliquots of this solution are then subjected to various stress conditions. After the specified duration, the solutions are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating chromatographic method.

- Method 1: Daclatasvir solution is refluxed with 2 N HCl at 80°C for 5 hours.[4]
- Method 2: 20 mg of Daclatasvir is treated with 20 mL of 0.1 N HCl and refluxed at 60°C for 4 hours.[5]
- Method 1: Daclatasvir solution is refluxed with 0.1 N NaOH at 80°C for 72 hours.[4]
- Method 2: 20 mg of Daclatasvir is treated with 20 mL of 0.1 N NaOH and refluxed at 60°C for 4 hours.[5]
- Daclatasvir solution is refluxed in water at 80°C for 72 hours.[4]
- Method 1: Daclatasvir solution is treated with 30% H₂O₂ and refluxed at 60°C for 6 hours.[5]
- Method 2: Daclatasvir is mixed with a high concentration of Ce(IV) in a 1.0 mol L⁻¹ H₂SO₄ medium and heated at 100°C for 25 minutes with stirring.[2]
- Solid Daclatasvir powder is exposed to dry heat at 100°C for 3 days.[4]
- Method 1: Daclatasvir solution and solid samples are exposed to fluorescent and UV light.[4]
- Method 2: A layer of dry solid Daclatasvir powder is placed in direct sunlight for 10 days.
- System 1 (HPLC): A Waters Symmetry C18 column (150 x 4.6 mm, 5 μm) is used with a gradient elution of 10 mM ammonium acetate (pH 5.0) and acetonitrile.[4]



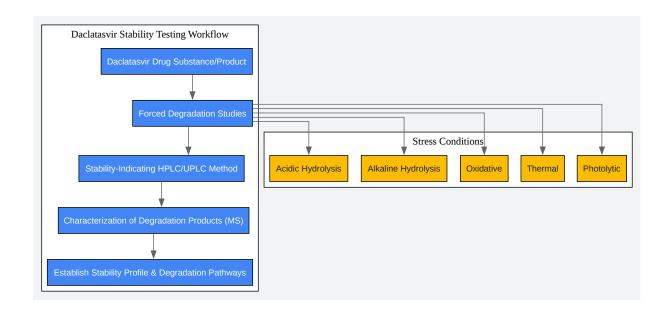
- System 2 (RP-HPLC): A Hypersil C18 column (4.6 x 250 mm, 5 μm) is used with an isocratic mobile phase of acetonitrile and 0.05% o-phosphoric acid (50:50 v/v) at a flow rate of 0.7 mL/min, with UV detection at 315 nm.[5][11]
- System 3 (UPLC): A Waters ACQUITY BEH phenyl column (100 × 2.1 mm, 1.7-μm) is used with a gradient program and UV detection at 305 nm.[7]

The identification and characterization of degradation products are typically performed using mass spectrometry (MS), such as LC-ESI-QTOF-MS/MS, to propose their chemical structures based on mass fragmentation patterns.[4][11]

Visualizing Degradation and Experimental Processes

To better illustrate the logical flow of the stability testing process and the potential degradation pathways, the following diagrams are provided.

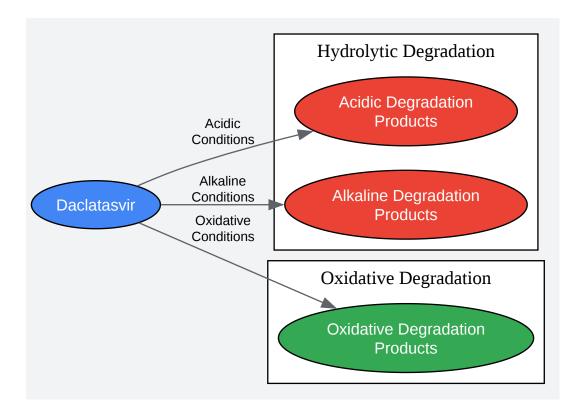




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Caption: Workflow for Daclatasvir stability assessment.





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Caption: Major degradation pathways of Daclatasvir.

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